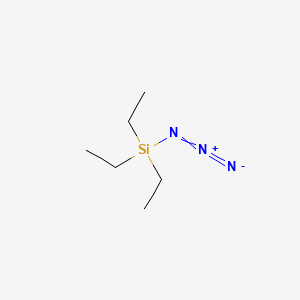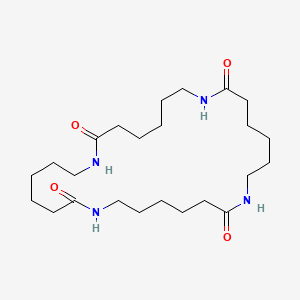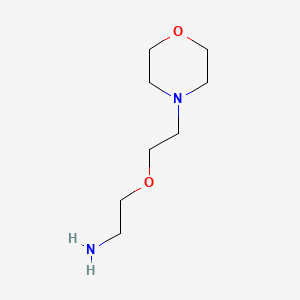
alpha-Cyclohexylethylamine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antidepressant Biochemical Profile alpha-Cyclohexylethylamine hydrochloride, as part of novel bicyclic compounds, has shown a neurochemical profile predictive of antidepressant activity, exhibiting inhibition of rat brain imipramine receptor binding and synaptosomal monoamine uptake without inhibiting monoamine oxidase. This distinct profile suggests potential utility in antidepressant therapy devoid of common tricyclic side effects (E. Muth et al., 1986).
Environmental Fate of Hexachlorocyclohexane Isomers Research on hexachlorocyclohexane (HCH) isomers, including the exploration of their environmental fates and toxicities, highlights the pervasive nature and challenges associated with organochlorine pesticide residues. The differential environmental persistence and toxicity of these isomers, including alpha-cyclohexylethylamine hydrochloride derivatives, underscore the complexity of their environmental impact and the need for ongoing study to mitigate their effects (K. Willett et al., 1998).
Anaerobic Degradation of Hexachlorocyclohexane Isomers Investigations into the anaerobic degradation of hexachlorocyclohexane isomers in liquid and soil slurry systems have shown that certain microbial consortia can effectively detoxify soils polluted with HCH. This research provides insight into potential bioremediation strategies for environments contaminated with alpha-cyclohexylethylamine hydrochloride and its analogs, offering a pathway to reducing their environmental footprint (J. Quintero et al., 2005).
Surface Fenton Degradation of Organic Pollutants The use of hydroxylamine in conjunction with goethite and H2O2 in a surface Fenton system to degrade various organic pollutants demonstrates the potential for innovative chemical treatments in environmental remediation. This approach, relevant to compounds like alpha-cyclohexylethylamine hydrochloride, showcases the feasibility of using chemical reactions to efficiently break down persistent organic pollutants in the environment (X. Hou et al., 2017).
Cytotoxic Evaluation of Cyclohexanone Derivatives Research into the cytotoxicity of cyclohexanone derivatives, including alpha-cyclohexylethylamine hydrochloride analogs, against various cell lines indicates their potential application in developing new therapeutic agents. The investigation of these compounds for selective toxicity toward tumor cells provides a foundation for future drug development and cancer treatment strategies (J. Dimmock et al., 1992).
Safety And Hazards
Direcciones Futuras
Alpha-Cyclohexylethylamine hydrochloride has potential applications in the synthesis of complex chemical compounds . It has been used in the deracemization of various important amines such as 4-phenylbutan-2-amine, a precursor for the antihypertensive dilevalol; sec-butylamine, 1-methoxy-2-propanamine and 1-cyclohexylethylamine, precursors of inhibitors of tumour necrosis factor-α (TNF-α); and 1-phenyl-1-propylamine, a precursor of anti-depressant agent corticotropin .
Propiedades
IUPAC Name |
1-cyclohexylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(9)8-5-3-2-4-6-8;/h7-8H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESCRFJUMZOXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Cyclohexylethylamine hydrochloride | |
CAS RN |
27586-72-7 | |
| Record name | Cyclohexanemethylamine, alpha-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027586727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27586-72-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 27586-72-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-cyclohexylethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)
